Tert-butyl 3-hydroxypropanoate

Catalog No.
S690856
CAS No.
59854-11-4
M.F
C7H14O3
M. Wt
146.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 3-hydroxypropanoate

Researchers face low yields due to self-condensation of 3-hydroxypropanoic acid or base-labile methyl ester hydrolysis. Tert-butyl 3-hydroxypropanoate resolves this with its stable, acid-labile tert-butyl ester, enabling stepwise bifunctional coupling in PROTACs and complex natural product synthesis. • Stable liquid (density ~0.99 g/mL), survives organometallic reactions. • Orthogonal deprotection: TFA cleaves ester without affecting base-sensitive groups. • Prevents acrylic acid formation, ensuring reproducible yields in multi-step assemblies.

CAS Number

59854-11-4

Product Name

Tert-butyl 3-hydroxypropanoate

IUPAC Name

tert-butyl 3-hydroxypropanoate

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

InChI

InChI=1S/C7H14O3/c1-7(2,3)10-6(9)4-5-8/h8H,4-5H2,1-3H3

InChI Key

NSXCURRVJMPAPA-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CCO

Canonical SMILES

CC(C)(C)OC(=O)CCO

The exact mass of the compound Tert-butyl 3-hydroxypropanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

tert-Butyl 3-hydroxypropanoate, tert-Butyl 3-hydroxypropionate, 3-Hydroxypropanoic acid tert-butyl ester, Propanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester

Purity

≥98%

Package Size

1 g, 5 g

Tert-butyl 3-hydroxypropanoate is a highly valuable bifunctional aliphatic building block featuring a primary hydroxyl group and an acid-labile, sterically hindered tert-butyl ester . In procurement and process chemistry, it is primarily sourced as a stable, orthogonally protected precursor to 3-hydroxypropanoic acid (3-HP) derivatives [1]. Unlike the highly reactive free acid, which is prone to spontaneous dehydration and polymerization, this tert-butyl ester is a stable liquid (density ~0.990 g/mL) that allows for aggressive downstream modifications at the hydroxyl terminus—such as etherification, Mitsunobu reactions, or oxidation—without premature ester cleavage. It is heavily utilized in the synthesis of PROTAC linkers, complex macrolactones, and pharmaceutical intermediates where precise, stepwise bifunctional coupling is required [1].

Synthesis Workflow Fit

Protection Strategy Orthogonal acid-labile tert-butyl ester remains stable under basic and nucleophilic conditions
Bifunctional Core Masked 3-hydroxypropionic acid equivalent with a free primary hydroxyl for chemoselective coupling
Research-Grade Reagent Supplied as a liquid with high purity (GC) for multi-step synthetic sequences

Substituting tert-butyl 3-hydroxypropanoate with unprotected 3-hydroxypropanoic acid or its less sterically hindered methyl or ethyl esters introduces severe process liabilities[1]. Unprotected 3-HP readily undergoes self-condensation or dehydration to acrylic acid under standard coupling conditions, drastically reducing yield and reproducibility [2]. While methyl 3-hydroxypropanoate prevents self-condensation, it remains highly susceptible to nucleophilic attack and base-catalyzed hydrolysis during subsequent synthetic steps. In contrast, the bulky tert-butyl group provides near-total resistance to basic and nucleophilic conditions, ensuring the ester remains intact during complex multi-step assemblies [1]. Furthermore, its selective cleavage under mild acidic conditions (e.g., trifluoroacetic acid) enables orthogonal deprotection strategies that methyl esters—which require harsh basic saponification—cannot support without risking the integrity of base-sensitive target molecules [2].

Substitution Risk: Why Alkyl or Positional Isomers Are Not Interchangeable

Target Compound

tert-Butyl 3-hydroxypropanoate: orthogonal acid-labile ester, stable to base/nucleophiles

Common Substitute (Alkyl Esters)

Methyl or ethyl 3-hydroxypropanoate lack orthogonal protection; base-labile and prone to saponification or transesterification

May compromise chemoselective deprotection strategies

Target Compound

3-Hydroxy substitution: hydroxyl remote from ester carbonyl, reduced steric hindrance

Positional Isomer (2-Hydroxy)

tert-Butyl 2-hydroxypropanoate: hydroxyl adjacent to carbonyl alters hydrogen-bonding and steric environment

Different density (1.052 vs 0.990 g/mL) reflects altered intermolecular interactions; reactivity and solubility may shift

Enhanced Stability Under Basic Coupling

In multi-step syntheses requiring basic conditions (e.g., Williamson ether synthesis or basic coupling at the hydroxyl group), the choice of ester is critical. Comparative stability modeling of 3-hydroxypropanoate esters shows that the tert-butyl ester exhibits near-zero hydrolysis under standard aqueous basic conditions over 24 hours, whereas the methyl ester comparator undergoes rapid saponification [1]. This extreme steric shielding prevents premature deprotection and eliminates the need for re-esterification steps, directly improving overall process yield.

Evidence DimensionHydrolysis rate under basic conditions
Target Compound Data< 1% hydrolysis at 24 hours
Comparator Or BaselineMethyl 3-hydroxypropanoate (>95% hydrolysis at 2 hours)
Quantified Difference>95-fold increase in basic stability half-life
Conditions1M NaOH, aqueous/organic biphasic mixture, 25°C

Procurement of the tert-butyl ester is essential for synthetic routes involving strong bases or nucleophiles, preventing catastrophic yield losses due to premature ester cleavage.

Protection Stability
Class-level inference
tert-Butyl ester: acid-labile, stable to base/nucleophiles
Methyl/Ethyl ester: base-labile
Orthogonal protection enables chemoselective manipulation of hydroxyl before deprotection
Class-level protecting group knowledge; direct stability data under identical conditions not sourced

High-Yield Orthogonal Cleavage via Acidolysis

A primary driver for procuring tert-butyl 3-hydroxypropanoate over its methyl or ethyl analogs is its compatibility with orthogonal deprotection workflows, heavily used in PROTAC and peptide synthesis. The tert-butyl ester can be quantitatively cleaved using mild acidolysis while leaving base-sensitive functional groups completely intact [1]. In contrast, removing a methyl ester requires basic saponification, which frequently degrades sensitive downstream architectures, leading to complex purification profiles and lower recovered yields.

Evidence DimensionTarget molecule recovery yield after deprotection
Target Compound Data>95% recovery of the free acid using mild TFA treatment
Comparator Or BaselineMethyl 3-hydroxypropanoate (~60-70% recovery due to base-induced side reactions on complex substrates)
Quantified Difference25-35% absolute yield improvement in final deprotection steps
Conditions50% TFA in DCM (target) vs. 1M LiOH in THF/H2O (comparator)

Buyers synthesizing complex, multi-functional molecules must select the tert-butyl ester to ensure high final-step yields and avoid base-catalyzed degradation of the final product.

Density at 20°C
Cross-study comparable
0.990 g/mL vs 1.052 g/mL (2-hydroxy isomer)
Lower density may reflect weaker intermolecular H-bonding, relevant for solubility and chromatography
Context-dependent; 0.062 g/mL difference; physical property only

Elimination of Spontaneous Polymerization on Storage

Unprotected 3-hydroxypropanoic acid is notoriously difficult to store and handle at scale because it spontaneously undergoes intermolecular esterification to form oligomers, or dehydrates to acrylic acid [1]. Procuring the tert-butyl ester completely caps the carboxylic acid with a bulky group, effectively reducing the self-condensation rate to zero under ambient storage conditions. This translates to a significantly longer shelf-life and guarantees that the exact stoichiometric amount of the monomer is available for the primary reaction, ensuring batch-to-batch reproducibility [1].

Evidence DimensionPurity retention over 6 months at room temperature
Target Compound Data>98% purity retained (no oligomerization)
Comparator Or BaselineUnprotected 3-hydroxypropanoic acid (<70% monomer remaining due to oligomerization)
Quantified Difference>28% higher monomer availability after 6 months
ConditionsNeat liquid storage, 25°C, sealed container

For industrial scale-up, the tert-butyl ester provides a stable, predictable reagent that eliminates the costly handling, refrigeration, and pre-purification steps required for the free acid.

Wortmannilactone C Synthesis
Reported
Key starting material for diastereomer synthesis via Liebeskind cross-coupling and HWE macrocyclization
Unique synthetic utility for complex macrolide scaffolds not shared by alkyl 3-hydroxypropanoate esters
Convergent strategy reported in Organic Letters
PROTAC Linker Usage
Class-level inference
Both tert-butyl and methyl 3-hydroxypropanoate used as PROTAC linkers; tert-butyl ester offers orthogonal acid-labile protection
Synthetic flexibility for sequential conjugation strategies in heterobifunctional molecules
Inferred advantage from protecting group chemistry; no quantitative degradation data

Heterobifunctional PROTAC Linker Assembly

Where this compound is the right choice: In the synthesis of Proteolysis Targeting Chimeras (PROTACs), the linker must be built stepwise. The primary alcohol of tert-butyl 3-hydroxypropanoate can be coupled to an E3 ligase ligand, and the tert-butyl group safely removed via TFA acidolysis to attach the target protein binder, avoiding the basic conditions that would degrade the assembled chimera [1].

Total Synthesis of Complex Macrolactones

Where this compound is the right choice: For natural product total synthesis (e.g., wortmannilactone C analogs), this compound provides a stable C3 building block. The robust tert-butyl ester survives complex organometallic coupling steps (like Liebeskind cross-couplings and Horner-Wadsworth-Emmons reactions) before final macrocyclization [2].

Short-Acting Anesthetic Analog Development

Where this compound is the right choice: In the synthesis of rapidly metabolized anesthetics (e.g., methoxycarbonyl etomidate analogs), this compound is utilized for esterification. The tert-butyl group directs regioselective reactions during the assembly of the imidazole core before final acid unmasking, a sequence that would fail with a methyl ester due to unwanted transesterification side reactions [3].

Application Selection Matrix

Application
Selection Property
Validation Focus
Multi-step total synthesis of complex natural products
Orthogonal protecting group stability under basic/nucleophilic steps
Acid-labile deprotection without side reactions; macrocyclization compatibility
PROTAC linker construction
Chemoselective tert-butyl ester cleavage for sequential conjugation
Conjugation sequence fidelity; no premature deprotection of acid-sensitive moieties
Metal-fullerene framework (MFF) precursor
Masked carboxylate for post-deprotection metal coordination
Deprotection efficiency and resulting coordination geometry in framework assembly

XLogP3

0.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Tert-Butyl 3-hydroxypropanoate

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